REACTION_SMILES
|
[CH2:51]1[O:52][CH2:53][CH2:54][CH2:55]1.[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:25][O:26][c:27]1[cH:28][cH:29][c:30]([C:31]([c:32]2[cH:33][cH:34][c:35]([O:38][CH3:39])[cH:36][cH:37]2)([c:40]2[cH:41][cH:42][cH:43][cH:44][cH:45]2)[Cl:46])[cH:47][cH:48]1.[CH3:49][OH:50].[CH3:8][c:9]1[cH:10][n:11]([CH:12]2[CH2:13][CH:14]([OH:15])[CH:16]([CH2:17][OH:18])[O:19]2)[c:20](=[O:21])[nH:22][c:23]1=[O:24]>>[CH3:8][c:9]1[cH:10][n:11]([CH:12]2[CH2:13][CH:14]([OH:15])[CH:16]([CH2:17][O:18][C:31]([c:30]3[cH:29][cH:28][c:27]([O:26][CH3:25])[cH:48][cH:47]3)([c:32]3[cH:33][cH:34][c:35]([O:38][CH3:39])[cH:36][cH:37]3)[c:40]3[cH:41][cH:42][cH:43][cH:44][cH:45]3)[O:19]2)[c:20](=[O:21])[nH:22][c:23]1=[O:24]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(Cl)(c2ccccc2)c2ccc(OC)cc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(OCC2OC(n3cc(C)c(=O)[nH]c3=O)CC2O)(c2ccccc2)c2ccc(OC)cc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:51]1[O:52][CH2:53][CH2:54][CH2:55]1.[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH3:25][O:26][c:27]1[cH:28][cH:29][c:30]([C:31]([c:32]2[cH:33][cH:34][c:35]([O:38][CH3:39])[cH:36][cH:37]2)([c:40]2[cH:41][cH:42][cH:43][cH:44][cH:45]2)[Cl:46])[cH:47][cH:48]1.[CH3:49][OH:50].[CH3:8][c:9]1[cH:10][n:11]([CH:12]2[CH2:13][CH:14]([OH:15])[CH:16]([CH2:17][OH:18])[O:19]2)[c:20](=[O:21])[nH:22][c:23]1=[O:24]>>[CH3:8][c:9]1[cH:10][n:11]([CH:12]2[CH2:13][CH:14]([OH:15])[CH:16]([CH2:17][O:18][C:31]([c:30]3[cH:29][cH:28][c:27]([O:26][CH3:25])[cH:48][cH:47]3)([c:32]3[cH:33][cH:34][c:35]([O:38][CH3:39])[cH:36][cH:37]3)[c:40]3[cH:41][cH:42][cH:43][cH:44][cH:45]3)[O:19]2)[c:20](=[O:21])[nH:22][c:23]1=[O:24]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(Cl)(c2ccccc2)c2ccc(OC)cc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(OCC2OC(n3cc(C)c(=O)[nH]c3=O)CC2O)(c2ccccc2)c2ccc(OC)cc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |